molecular formula C14H12N2O2S B3016446 2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole CAS No. 477856-54-5

2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole

Cat. No. B3016446
CAS RN: 477856-54-5
M. Wt: 272.32
InChI Key: TZKSESZBBYDRFY-UHFFFAOYSA-N
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Description

The compound 2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound featuring an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the furyl group (a furan derivative) and the sulfanyl group (a sulfur-containing substituent) suggests that this compound could exhibit interesting chemical properties and biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related 1,3,4-oxadiazole derivatives.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds typically involves the reaction of a furan derivative with hydrazine hydrate, followed by treatment with an appropriate carboxylic acid in the presence of a dehydrating agent like phosphorous oxychloride . This method, which can be enhanced by microwave irradiation, is likely applicable to the synthesis of 2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole, with the appropriate substitutions to include the 3-methylbenzyl group.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by spectral analysis, including infrared (IR), proton nuclear magnetic resonance (H1NMR), and mass spectrometry . These techniques would be used to confirm the structure of the synthesized 2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole, ensuring that the desired compound has been obtained.

Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives can participate in various chemical reactions due to the reactive nature of the oxadiazole ring. The papers provided do not detail specific reactions for the compound , but similar compounds have been shown to exhibit strong antibacterial activities, suggesting that they could interact with biological molecules . The presence of the sulfanyl group could also confer additional reactivity, potentially through thiol-disulfide exchange or interaction with metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their substituents. The antibacterial activity of similar compounds against Staphylococcus aureus indicates that these compounds could have significant biological relevance . The specific properties of 2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole, such as solubility, melting point, and stability, would need to be determined experimentally. The presence of the 3-methylbenzyl group could affect the lipophilicity of the compound, potentially influencing its biological activity and pharmacokinetic properties.

Scientific Research Applications

Antitubercular Agent Activity

2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole and related compounds have shown significant potential in antitubercular applications. For instance, derivatives of 1,3,4-oxadiazoles exhibited outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds demonstrated highly selective antimycobacterial effects and low in vitro toxicities in mammalian cell lines, indicating their potential as antituberculosis agents (Karabanovich et al., 2016).

Antibacterial Activity

Several studies have highlighted the strong antibacterial activities of 1,3,4-oxadiazole derivatives. For example, compounds prepared from 3-(5-nitro-2-furyl)-2-(4-nitrophenyl)acrylic acid showed potent antibacterial effects against Staphylococcus aureus (Hirao et al., 1971). Additionally, sulfone derivatives containing 1,3,4-oxadiazole moieties indicated good antibacterial activities against rice bacterial leaf blight (Shi et al., 2015).

Antimycobacterial Activity

Oxadiazole derivatives have been synthesized and evaluated for antimycobacterial activity. Notably, certain oxadiazole mannich bases showed promising activity against M. tuberculosis H(37)Rv and INH resistant M. tuberculosis, indicating their potential in treating tuberculosis (Ali & Shaharyar, 2007).

Antitumor and Antioxidant Potential

Compounds like 1,3,4-oxadiazole and pyrazole derivatives were evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. They demonstrated varied effects across these parameters, indicating their potential in diverse therapeutic applications (Faheem, 2018).

properties

IUPAC Name

2-(furan-2-yl)-5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-10-4-2-5-11(8-10)9-19-14-16-15-13(18-14)12-6-3-7-17-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKSESZBBYDRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321873
Record name 2-(furan-2-yl)-5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820335
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole

CAS RN

477856-54-5
Record name 2-(furan-2-yl)-5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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